molecular formula C18H18N2O4S2 B11591408 ethyl 5-ethyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}thiophene-3-carboxylate

ethyl 5-ethyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B11591408
M. Wt: 390.5 g/mol
InChI Key: VVDSBCLKSYSXLE-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with an ethyl group, a benzothiazole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with acetic anhydride to form 2-oxo-1,3-benzothiazole.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride to introduce the acetyl group.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving ethyl acetoacetate and elemental sulfur.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the thiophene ring under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Amides or ester derivatives.

Scientific Research Applications

Ethyl 5-ethyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a benzothiazole moiety with a thiophene ring and an ester group makes this compound unique.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 5-ethyl-2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O4S2/c1-3-11-9-12(17(22)24-4-2)16(25-11)19-15(21)10-20-13-7-5-6-8-14(13)26-18(20)23/h5-9H,3-4,10H2,1-2H3,(H,19,21)

InChI Key

VVDSBCLKSYSXLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN2C3=CC=CC=C3SC2=O)C(=O)OCC

Origin of Product

United States

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